1-[1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-yl]ethanone 1-[1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-yl]ethanone
Brand Name: Vulcanchem
CAS No.: 94133-68-3
VCID: VC17046561
InChI: InChI=1S/C17H9Cl2F3O/c1-8(23)12-7-15-14(5-10(18)6-16(15)19)13-4-9(17(20,21)22)2-3-11(12)13/h2-7H,1H3
SMILES:
Molecular Formula: C17H9Cl2F3O
Molecular Weight: 357.1 g/mol

1-[1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-yl]ethanone

CAS No.: 94133-68-3

Cat. No.: VC17046561

Molecular Formula: C17H9Cl2F3O

Molecular Weight: 357.1 g/mol

* For research use only. Not for human or veterinary use.

1-[1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-yl]ethanone - 94133-68-3

Specification

CAS No. 94133-68-3
Molecular Formula C17H9Cl2F3O
Molecular Weight 357.1 g/mol
IUPAC Name 1-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]ethanone
Standard InChI InChI=1S/C17H9Cl2F3O/c1-8(23)12-7-15-14(5-10(18)6-16(15)19)13-4-9(17(20,21)22)2-3-11(12)13/h2-7H,1H3
Standard InChI Key MZJVEQJITLSVMB-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=C2C=CC(=CC2=C3C=C(C=C(C3=C1)Cl)Cl)C(F)(F)F

Introduction

Chemical and Structural Properties

Molecular Architecture

The compound’s structure centers on a phenanthrene ring system, a polycyclic aromatic hydrocarbon comprising three fused benzene rings. At the 1- and 3-positions of the phenanthrene core, chlorine atoms are substituted, while a trifluoromethyl (-CF₃) group occupies the 6-position. An ethanone (acetyl) functional group is attached to the 9-position, completing the substitution pattern. This arrangement creates a highly electron-deficient aromatic system due to the electron-withdrawing effects of chlorine and the trifluoromethyl group, which may influence reactivity and intermolecular interactions.

The IUPAC name, 1-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]ethanone, reflects this substitution pattern. The standardized InChI key (MZJVEQJITLSVMB-UHFFFAOYSA-N) and SMILES notation (CC(=O)C1=C2C=CC(=CC2=C3C=C(C=C(C3=C1)Cl)Cl)C(F)(F)F) provide unambiguous identifiers for computational chemistry and database searches.

Comparative Analysis with Derivatives

Related compounds include 1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-carbonyl chloride (CAS 94133-67-2) and 1,3-Dichloro-9-methyl-6-(trifluoromethyl)phenanthrene (CAS 94133-66-1). These derivatives highlight the impact of functional group modifications on physicochemical properties:

Property1-[1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-yl]ethanone1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-carbonyl chloride1,3-Dichloro-9-methyl-6-(trifluoromethyl)phenanthrene
Molecular FormulaC₁₇H₉Cl₂F₃OC₁₆H₆Cl₃F₃OC₁₆H₉Cl₂F₃
Molecular Weight (g/mol)357.1377.6329.1
Key Functional GroupsEthanoneCarbonyl chlorideMethyl
Hydrogen Bond Acceptors440

The substitution of the ethanone group with a carbonyl chloride increases molecular weight by 20.5 g/mol and introduces additional reactivity for nucleophilic acyl substitution . Conversely, the methyl derivative lacks hydrogen-bonding capacity, potentially enhancing hydrophobicity .

Synthesis and Preparation

Reaction Pathways

While explicit synthetic protocols for 1-[1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-yl]ethanone remain scarce, analogous compounds suggest multi-step strategies. A plausible route involves:

  • Friedel-Crafts Acylation: Introducing the ethanone group via reaction of phenanthrene with acetyl chloride in the presence of Lewis acids like AlCl₃.

  • Electrophilic Halogenation: Sequential chlorination at the 1- and 3-positions using Cl₂ or SO₂Cl₂ under controlled conditions.

  • Trifluoromethylation: Installation of the -CF₃ group via Ullmann-type coupling or radical trifluoromethylation .

Source details an 81% yield synthesis of 1-(Phenanthren-3-yl)ethanone using hydroxylamine hydrochloride and pyridine in ethanol, followed by acid-catalyzed cyclization. Adapting this method could involve halogenation steps post-acylation to achieve the target compound’s substitution pattern .

Challenges in Synthesis

Achieving regioselectivity in polycyclic systems remains a key hurdle. The phenanthrene skeleton’s planar structure predisposes it to multiple substitution sites, necessitating precise temperature control and directing groups. Additionally, the trifluoromethyl group’s steric bulk may impede subsequent reactions, requiring high-pressure conditions or specialized catalysts .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator